

Dihydrosesamin: A Technical Overview of its Structure, Properties, and Synthesis

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrosesamin is a lignan, a class of secondary metabolites found in plants. As a member of the tetrahydrofuran-type lignans, its structure and biological activities are of interest to researchers in natural product chemistry and drug discovery. This technical guide provides a comprehensive overview of the chemical structure, formula, physicochemical properties, and a detailed synthetic protocol for **dihydrosesamin**. While specific biological signaling pathways for **dihydrosesamin** are not extensively documented in publicly available literature, the well-studied anti-inflammatory pathways of structurally similar lignans are presented as a likely area for future investigation.

Chemical Structure and Formula

Dihydrosesamin is characterized by a central tetrahydrofuran ring with two substituted benzyl groups.

- Chemical Formula: C20H20O6[1]
- IUPAC Name: [(2S,3R,4R)-2-(1,3-benzodioxol-5-yl)-4-(1,3-benzodioxol-5-ylmethyl)oxolan-3-yl]methanol[1]
- CAS Number: 83708-70-7



Structure:

SMILES: C1--INVALID-LINK- C2=CC3=C(C=C2)OCO3)CO">C@@HCC4=CC5=C(C=C4)OCO5

Physicochemical and Spectroscopic Data

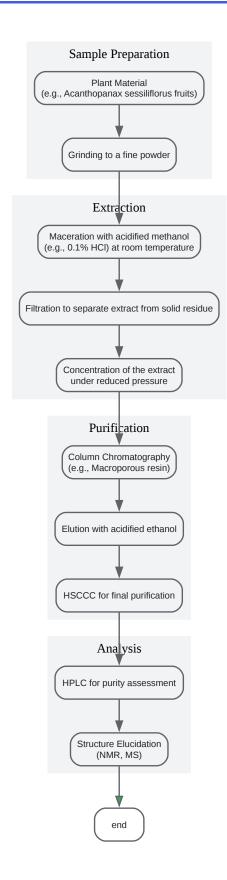
A summary of the key quantitative data for **dihydrosesamin** is presented in the table below for easy reference and comparison.

Property	Value	Source
Molecular Weight	356.37 g/mol	
Melting Point	97-99 °C	_
Appearance	Powder	[1]
Purity	0.975	[1]

Experimental Protocols Isolation of Lignans from Plant Material (General Protocol)

While a specific protocol for the isolation of **dihydrosesamin** from a natural source is not readily available, a general workflow for the extraction of lignans from plant material, such as Acanthopanax sessiliflorus, can be described.[2]





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Caption: General workflow for the isolation and purification of lignans from a plant source.



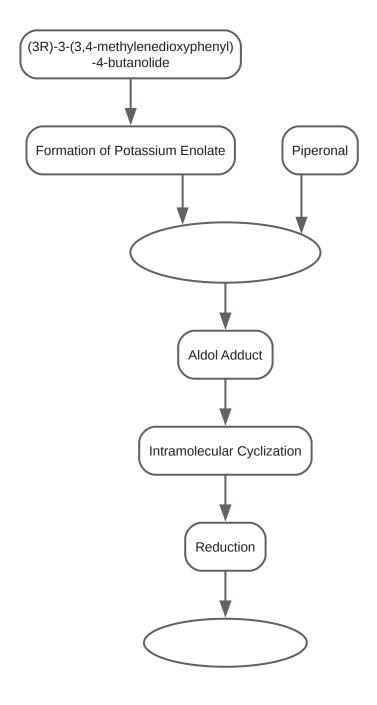
Methodology:

- Sample Preparation: Fresh plant material, such as the fruits of Acanthopanax sessiliflorus, is collected and ground into a fine powder to increase the surface area for extraction.[2]
- Extraction: The powdered material is macerated with a solvent, typically acidified methanol (e.g., with 0.1% HCl), at room temperature for an extended period (e.g., 24 hours). This process is often repeated multiple times to ensure complete extraction.[2]
- Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure to yield a crude syrup.[2]
- Purification: The crude extract is subjected to column chromatography using a suitable stationary phase, such as a macroporous resin. The column is washed with acidified water, and the lignan-containing fraction is then eluted with a solvent like acidified ethanol.[2] For higher purity, techniques like High-Speed Counter-Current Chromatography (HSCCC) can be employed.[2]
- Analysis and Structure Elucidation: The purity of the isolated compound is assessed using High-Performance Liquid Chromatography (HPLC). The definitive structure of dihydrosesamin is then elucidated using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[2]

Stereoselective Synthesis of (+)-Dihydrosesamin

A stereoselective synthesis for the enantiomer of the natural product, (+)-dihydrosesamin, has been reported.[3] The key step in this synthesis is an erythro-selective aldol condensation.





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Caption: Logical workflow for the stereoselective synthesis of (+)-dihydrosesamin.

Methodology:

• Enolate Formation: The starting material, (3R)-3-(3,4-methylenedioxyphenyl)-4-butanolide, is treated with a strong base, such as potassium hexamethyldisilazide, to form the corresponding potassium enolate.[3]



- Aldol Condensation: The generated enolate undergoes a highly erythro-selective aldol condensation with piperonal. This key reaction sets the stereochemistry of the final product.
 [3]
- Cyclization and Reduction: The resulting aldol adduct is then subjected to a series of reactions, including intramolecular cyclization and reduction, to yield the target molecule, (+)dihydrosesamin.[3]

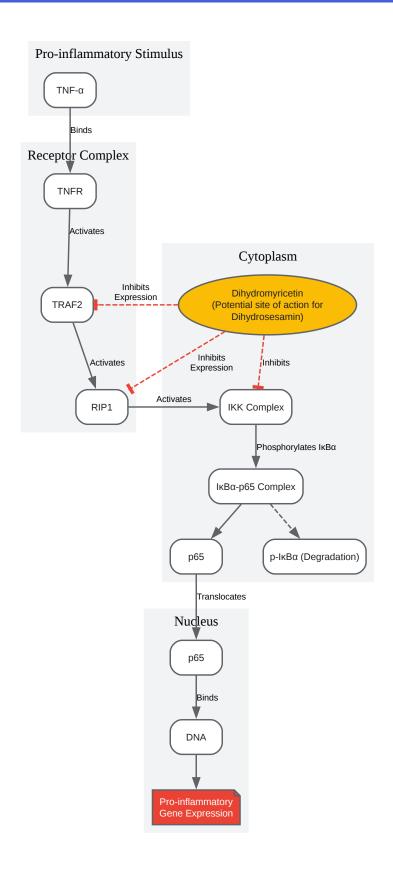
Potential Biological Activity and Signaling Pathways

While the specific molecular targets and signaling pathways of **dihydrosesamin** are not well-established, research on the structurally similar flavonoid, dihydromyricetin (DHM), suggests potential anti-inflammatory and neuroprotective effects.[4][5][6][7] A likely mechanism for these effects is the modulation of the NF-kB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a critical regulator of the inflammatory response.[6][8][9][10][11][12]

The NF-kB Signaling Pathway and Potential Inhibition

The NF- κ B pathway is activated by pro-inflammatory stimuli, such as TNF- α (Tumor Necrosis Factor-alpha). This leads to the phosphorylation and subsequent degradation of $I\kappa$ B α (Inhibitor of kappa B alpha), releasing the p65 subunit of NF- κ B to translocate to the nucleus and induce the expression of pro-inflammatory genes.[8] Studies on DHM have shown that it can inhibit this pathway by preventing the phosphorylation and degradation of $I\kappa$ B α and impacting upstream signaling components like TRAF2 and RIP1.[8]





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Caption: Potential mechanism of action via inhibition of the NF-кВ signaling pathway.



Given the structural similarities, it is plausible that **dihydrosesamin** may also exert anti-inflammatory effects through a similar mechanism. Further research is warranted to elucidate the specific biological activities and molecular targets of **dihydrosesamin**. Additionally, neuroprotective effects have been observed for similar compounds, suggesting another avenue for investigation.[4][5][13][14]

Conclusion

Dihydrosesamin presents an interesting scaffold for further investigation in the fields of medicinal chemistry and pharmacology. This guide provides foundational technical information to support such research endeavors. The detailed synthetic protocol offers a clear path for obtaining the compound for biological screening, and the outlined potential mechanism of action provides a strong hypothesis for initial investigations into its bioactivity. Future studies should focus on confirming the biological effects of **dihydrosesamin** and identifying its specific molecular targets to fully understand its therapeutic potential.

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